

In-depth Technical Guide: tert-Butyl N-[(1R,3S)-3-

aminocyclohexyl]carbamate

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Compound of Interest

Compound Name: NH2-Ph-NH-cyclohexane-NH-Boc

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Disclaimer: Initial searches for the compound "tert-butyl N-[(1R,3R)-3-(3-aminoanilino)cyclohexyl]carbamate" did not yield any publicly available data. This technical guide will therefore focus on the structurally related and well-documented compound, tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate. This guide is intended for researchers, scientists, and drug development professionals.

Core Compound Identification

tert-Butyl N-[(1R,3S)-3-aminocyclyl]carbamate is a chiral building block commonly utilized in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure features a cyclohexane ring with two amino groups at the 1 and 3 positions, where one amine is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy allows for selective functionalization of the remaining free amine.



Identifier	Value	
IUPAC Name	tert-butyl (1R,3S)-3-aminocyclohexylcarbamate	
CAS Number	1259278-17-5[1]	
Molecular Formula	C11H22N2O2[2][3]	
Molecular Weight	214.31 g/mol [1][2][3]	
Canonical SMILES	CC(C)(C)OC(=O)N[C@@H]1CCINVALID- LINKN	
InChI Key	OBSACSBMTRJNPH-DTWKUNHWSA-N[1]	

Physicochemical Properties

The following table summarizes the key physicochemical properties of tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate.

Property	Value	Source
Physical Form	Solid[1]	Sigma-Aldrich[1]
Boiling Point	322.1 ± 31.0 °C at 760 mmHg[1]	Sigma-Aldrich[1]
Purity	≥97%[1]	Sigma-Aldrich[1]
Storage Temperature	4°C, protect from light[1]	Sigma-Aldrich[1]

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate typically involves the selective mono-protection of (1R,3S)-cyclohexanediamine. A general and efficient one-pot method for the mono-Boc protection of diamines has been reported and can be adapted for this synthesis.[4][5]

General Experimental Protocol for Mono-Boc Protection of Diamines:[5]



This protocol is based on the selective in-situ formation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate (Boc₂O).

Materials:

- (1R,3S)-Cyclohexanediamine
- Methanol (anhydrous)
- Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH) solution (2N and 4N)
- Dichloromethane (CH₂Cl₂)
- · Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Water

Procedure:

- Start with the free base of (1R,3S)-cyclohexanediamine. If starting from a salt (e.g., tartrate), treat with 4N NaOH to obtain the free diamine.
- Dissolve the diamine in anhydrous methanol and cool the solution to 0°C in an ice bath.
- Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the stirred solution. This generates one equivalent of HCl in situ, leading to the formation of the monohydrochloride salt of the diamine.
- Allow the reaction mixture to warm to room temperature.
- Add 1 mL of water, followed by the addition of one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol.



- Stir the mixture at room temperature for 1 hour.
- Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted diamine or impurities.
- Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
- Extract the product into dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the mono-Boc protected product.

Expected Yield: Moderate to high yields (in the range of 60-70% for similar diamines) are expected.[5]

Analytical Data

For characterization, standard analytical techniques would be employed. While a specific public record with all spectra for this exact isomer is not readily available, the expected characterization would include:

- ¹H NMR and ¹³C NMR: To confirm the structure, including the presence of the Boc group and the cyclohexane ring protons.
- Mass Spectrometry: To confirm the molecular weight.
- IR Spectroscopy: To identify functional groups such as N-H and C=O stretching vibrations.
- Chiral HPLC: To confirm the enantiomeric purity.

Applications in Research and Drug Development

Mono-protected diamines like tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate are valuable intermediates in the synthesis of complex molecules. The presence of a single free amine allows for directed chemical modifications, making it a key component in:

 Asymmetric Synthesis: The chiral scaffold can be used to introduce stereocenters in a controlled manner.

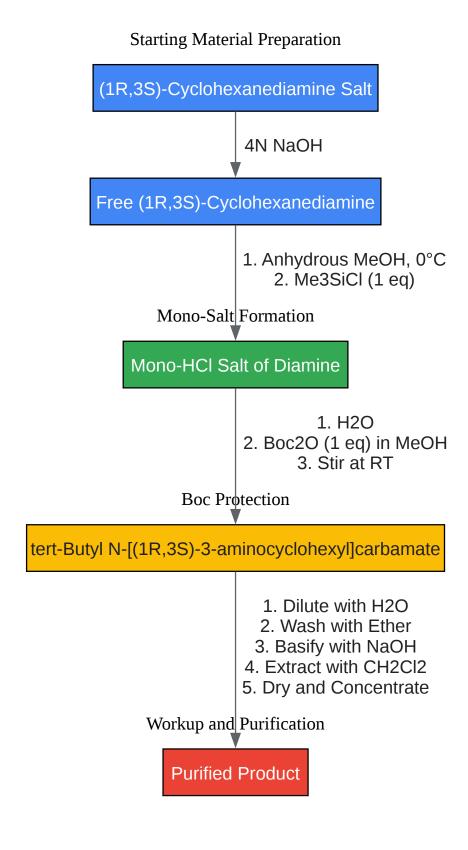


- Pharmaceutical Synthesis: It can serve as a building block for various active pharmaceutical ingredients (APIs). For instance, related protected diamines are used in the synthesis of Factor Xa inhibitors like Edoxaban.
- Combinatorial Chemistry: The free amine provides a handle for the attachment of various moieties to generate libraries of compounds for screening.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate.





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Caption: Synthetic workflow for tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate.



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